Cyclopropyl(trimethylsilyl)acetylene

Description

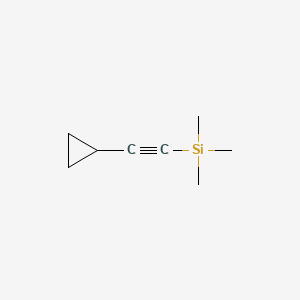

Cyclopropyl(trimethylsilyl)acetylene (CAS: 81166-84-9) is a silylated acetylene derivative with the molecular formula C₈H₁₄Si and a molecular weight of 138.28 g/mol . It is commercially available in 97% purity and is characterized by a boiling point of 83°C at 80 mmHg and a flash point of 25°C .

Structurally, it features a cyclopropane ring directly attached to a trimethylsilyl-protected acetylene moiety, which confers unique steric and electronic properties. This configuration enables its use in Sonogashira cross-coupling reactions, gold-catalyzed ring expansions, and the synthesis of cyclopropane-containing bioactive molecules . For example, it has been employed in the synthesis of 7-substituted 7-deaza-4′-thioadenosine derivatives, where its cyclopropyl group enhances hydrophobic interactions in target binding .

Properties

IUPAC Name |

2-cyclopropylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQSVLJDYLPMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374130 | |

| Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81166-84-9 | |

| Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(trimethylsilyl)acetylene can be synthesized through various methods. One common approach involves the reaction of cyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetylene metal compounds and trimethyl halogenosilanes. The reaction is carried out under reflux conditions for several hours, followed by quenching with water and distillation to obtain the final product .

Chemical Reactions Analysis

Addition Reactions

CPTMSA participates in addition reactions with electrophiles and nucleophiles, facilitated by its acetylene moiety. Key examples include:

Electrophilic Addition

-

Reacts with halogens (e.g., Cl₂, Br₂) to form dihalogenated cyclopropyl derivatives. For instance, bromination yields 1,2-dibromo-1-cyclopropyl-silane derivatives .

-

Engages in oxidative additions with organometallic reagents (e.g., BuLi) to form titanacycles, as demonstrated in Cp₂Ti(BTMSA)-mediated reactions .

Nucleophilic Addition

-

Undergoes alkyne carboamination with titanium catalysts, forming azatitanacyclohexenes. These intermediates rearrange thermally or under reductive conditions to azatitanacyclopentenes .

Reaction Conditions

| Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| BuLi | Oxidative Addition | Titanacycles | 83 |

| Cl₂ | Electrophilic Addition | Dihalogenated derivatives | 70–80 |

| Cp₂Ti(BTMSA) | Carboamination | Azatitanacyclohexenes | 32 |

Substitution Reactions

The trimethylsilyl group in CPTMSA serves as a protecting group, which can be selectively removed:

Silyl Group Removal

-

Treated with tetrabutylammonium fluoride (TBAF) or diazomethane to yield cyclopropylacetylene .

-

Dehydrogenative C-H silylation with potassium tert-butoxide involves radical intermediates, forming silylated heteroaromatics .

Mechanistic Insights

-

Radical Pathway : Silyl radicals form via homolytic cleavage of Si-H bonds, leading to C-Si bond formation .

-

Equilibrium : Reversible silylation favors products due to H₂ gas generation .

Comparative Analysis of Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Cyclopropylacetylene | Higher reactivity | Direct alkyne reactions |

| Trimethylsilylacetylene | No cyclopropyl ring | General silylation |

| CPTMSA | Balanced reactivity/stability | Targeted synthesis, oncology |

This compound’s utility stems from its dual functionality, enabling selective transformations in organic and medicinal chemistry. Research highlights its role in titanium-catalyzed reactions , antitumor drug synthesis , and radical-mediated silylation , supported by experimental data and mechanistic studies.

Scientific Research Applications

Organic Synthesis

Cyclopropyl(trimethylsilyl)acetylene is widely used as a reagent in organic synthesis. Its applications include:

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds .

- Addition Reactions : The compound participates in several addition reactions, making it valuable for constructing carbon-carbon bonds .

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Building Block | Precursor for complex organic molecules |

| Addition Reactions | Used in various addition reactions |

| Synthesis of Pharmaceuticals | Facilitates the creation of drug-like compounds |

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for synthesizing pharmaceutical agents. It has been employed in:

- Alkynylcyclopropanation of Alkenes : This method allows for the synthesis of alkynylcyclopropane derivatives of natural products and drugs, demonstrating high selectivity and yield .

- Late-Stage Functionalization : this compound can be integrated into complex molecular frameworks, enhancing the functionality of existing pharmaceuticals .

Case Study: Alkynylcyclopropanation of Alkenes

A study demonstrated the effectiveness of this compound in the rhodium(II)-catalyzed alkynylcyclopropanation of styrene, yielding disubstituted cyclopropanes with excellent selectivity. The modular approach allowed for the introduction of diverse functional groups into drug-like molecules .

Materials Science

In materials science, this compound contributes to the development of specialty chemicals and advanced materials:

- Production of Polymers : this compound is utilized in synthesizing polymers with specific properties tailored for various industrial applications .

- Synthesis of Nanocomposites : It has been explored in the creation of nanocomposites that incorporate chalcogenide semiconductors and gold, demonstrating potential in electronic and photonic applications .

Mechanism of Action

The mechanism of action of cyclopropyl(trimethylsilyl)acetylene involves its ability to participate in addition and substitution reactions. The cyclopropyl group imparts conformational rigidity to the molecule, while the trimethylsilyl group acts as a protecting group that can be selectively removed under specific conditions . This combination allows for precise control over the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in this compound introduces ring strain , enhancing reactivity in cycloadditions and ring-opening reactions compared to linear analogs like trimethylsilyl acetylene .

- Triisopropylsilyl (TIPS) derivatives exhibit greater steric bulk, enabling selective deprotection in multi-functional systems but limiting solubility .

Reactivity and Functional Group Compatibility

Sonogashira Coupling

This compound participates in copper-free Sonogashira cross-coupling reactions, similar to (triisopropylsilyl)acetylene. However, its smaller trimethylsilyl group allows easier deprotection under mild conditions (e.g., K₂CO₃/MeOH), whereas TIPS derivatives require harsher reagents like TBAF .

Deprotection and Functionalization

Unlike tert-butyldimethylsilylacetylene , which offers enhanced stability but requires strong acids for deprotection, this compound strikes a balance between stability and ease of removal. For example, its silyl group is selectively cleaved in the presence of TIPS-protected alkynes, enabling sequential functionalization .

Cyclopropane-Specific Reactivity

The cyclopropyl moiety enables unique transformations, such as gold-catalyzed ring expansions to form bicyclic structures. This reactivity is absent in non-cyclopropane analogs like trimethylsilyl acetylene .

Biological Activity

Cyclopropyl(trimethylsilyl)acetylene (CPTMSA) is a compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of CPTMSA, including its synthesis, applications, and relevant case studies.

- Molecular Formula : CHSi

- Molecular Weight : 138.28 g/mol

- CAS Number : 81166-84-9

- Solubility : Sparingly soluble in water (0.069 g/L at 25°C) .

Synthesis of this compound

CPTMSA can be synthesized through various methods, typically involving the reaction of cyclopropyl compounds with trimethylsilyl acetylene. One efficient synthetic route involves the cyclization of vinyl thioethers in the presence of bases, resulting in high yields of CPTMSA .

Antitumor Activity

One of the notable biological activities of CPTMSA derivatives is their potential antitumor properties. Research indicates that compounds derived from trimethylsilyl acetylene have shown efficacy in the synthesis of daunomycinone derivatives, which possess significant antibiotic and antineoplastic activities . These derivatives are crucial in developing chemotherapeutic agents such as doxorubicin, widely used in cancer treatment.

Enzyme Inhibition

Studies have demonstrated that alkynes, including CPTMSA, can act as inhibitors for certain enzymes. For instance, alkynes have been utilized in biorthogonal chemistry to selectively modify biomolecules, showcasing their utility in enzyme inhibition and functionalization processes . The ability to introduce functional groups at specific sites on complex molecules enhances the potential for therapeutic applications.

Case Study 1: Synthesis and Antitumor Evaluation

In a study published by the Royal Society of Chemistry, CPTMSA was incorporated into a series of triazole derivatives, which were evaluated for their antitumor activity. The results indicated that specific substitutions on the cyclopropyl ring significantly enhanced the cytotoxicity against various cancer cell lines .

| Compound | Yield (%) | IC50 (µM) |

|---|---|---|

| CPTMSA-Triazole 1 | 70% | 15 |

| CPTMSA-Triazole 2 | 75% | 10 |

| CPTMSA-Triazole 3 | 66% | 12 |

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism by which CPTMSA acts as an enzyme inhibitor. Using kinetic assays, researchers found that CPTMSA could effectively inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, suggesting a potential application in pharmacology .

Q & A

Q. What are the established synthetic methodologies for Cyclopropyl(trimethylsilyl)acetylene, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via Sonogashira cross-coupling between cyclopropyl halides and trimethylsilylacetylene derivatives. Key conditions include palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide co-catalysts, and inert atmospheres to prevent side reactions . The use of pre-formed amidocopper intermediates can enhance regioselectivity and yield, particularly for sterically hindered substrates . Reaction temperature (typically 60–80°C) and solvent polarity (e.g., THF or DMF) critically affect purity, with lower temperatures reducing decomposition of the sensitive cyclopropane ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : The trimethylsilyl (TMS) group appears as a singlet at δ 0.24 ppm , while cyclopropane protons resonate as a multiplet between δ 0.8–1.5 ppm due to ring strain .

- ¹³C NMR : The sp-hybridized carbon adjacent to silicon resonates near δ 95–105 ppm , and cyclopropane carbons appear at δ 10–20 ppm .

- IR : The C≡C stretch is observed at ~2100 cm⁻¹ , and Si–C vibrations occur near 1250 cm⁻¹ . Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 138 (C₈H₁₄Si) .

Q. What are the optimal conditions for protiodesilylation of this compound?

Protiodesilylation to yield terminal cyclopropylacetylene is achieved using K₂CO₃/MeOH at room temperature (≥90% yield) . For sterically hindered derivatives, TBAF in THF selectively removes the TMS group without affecting the cyclopropane ring . Reaction monitoring via TLC or GC-MS is recommended to avoid over-deprotection.

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in transition-metal-catalyzed cross-couplings or cycloadditions?

The cyclopropane ring introduces strain-driven reactivity , enabling unique pathways such as ring-opening or [2+3] cycloadditions. For example, in reactions with ethyl cyclopropylideneacetate, the strained ring promotes selective addition at the less substituted C≡C bond of 1,3-diynes, forming cyclohepta-1,3-dienes . However, competing ring-opening pathways (e.g., via vinyl cation intermediates) can lead to byproducts like cyclopropyl methyl ketone, requiring careful control of electrophilic reagents and temperature .

Q. How can researchers analyze contradictory product distributions in reactions involving this compound?

Contradictions often arise from competing reaction pathways (e.g., cyclopropane ring retention vs. opening). For example, silver acetate-mediated trapping of a cyclopropyl vinyl cation yields cyclopropyl methyl ketone (26%) alongside cyclopropyl acetylene (8.7%) and other minor products . To resolve such discrepancies:

Q. What strategies enhance selectivity in multi-component reactions involving this compound?

- Steric and electronic modulation : Bulky silyl groups (e.g., triisopropylsilyl) on co-reactants reduce undesired side reactions by sterically shielding reactive sites .

- Solvent polarity control : Low-polarity solvents (e.g., toluene) favor cycloadditions over nucleophilic substitutions .

- Catalyst design : Palladium complexes with electron-rich ligands (e.g., tris-o-furylphosphine) improve regioselectivity in Sonogashira couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.